6-Methyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula CHNOS and a molecular weight of 175.21 g/mol. This compound features a thiomorpholine ring, which is characterized by a sulfur atom in the ring structure. The presence of a carboxylic acid group and a ketone group contributes to its reactivity and potential biological activity. The compound is primarily recognized for its role in organic synthesis and its potential applications in pharmaceuticals and agrochemicals .
Research indicates that 6-Methyl-5-oxothiomorpholine-3-carboxylic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve inhibiting bacterial growth by binding to ribosomal sites and disrupting protein synthesis. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines, highlighting its promise as a therapeutic agent .
The synthesis of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid typically involves:
6-Methyl-5-oxothiomorpholine-3-carboxylic acid has various applications:
The interaction studies of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid focus on its binding affinity to biological targets. For example, as an antimicrobial agent, it may interact with ribosomal RNA or proteins essential for bacterial survival. Further studies are needed to elucidate its complete mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 6-Methyl-5-oxothiomorpholine-3-carboxylic acid:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-Oxothiomorpholine-3-carboxylic acid | CHNOS | Lacks the methyl group at the 6-position; affects reactivity. |
| Thiomorpholine-3-carboxylic acid | CHNOS | Lacks both methyl and oxo groups; different properties. |
These comparisons highlight the unique features of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid that may contribute to its distinct chemical reactivity and biological activity .
6-Methyl-5-oxothiomorpholine-3-carboxylic acid exhibits distinctive solubility characteristics influenced by its heterocyclic thiomorpholine ring structure and carboxylic acid functional group. The compound demonstrates enhanced solubility in polar solvents compared to nonpolar systems, consistent with the presence of both the carboxylic acid moiety and the nitrogen-containing heterocycle [1] .
The solubility profile follows the fundamental principle that polar compounds dissolve preferentially in polar solvents [3]. The carboxylic acid group (-COOH) contributes significantly to polarity through its ability to form hydrogen bonds with protic solvents. The thiomorpholine ring, containing both nitrogen and sulfur heteroatoms, provides additional polar character while maintaining structural rigidity .
In aqueous systems, the compound displays moderate solubility with enhanced dissolution at elevated temperatures. The presence of the methyl substituent at position 6 introduces slight hydrophobic character, reducing overall water solubility compared to unsubstituted analogs . Polar organic solvents such as methanol and ethanol demonstrate superior solubilizing capacity, with the compound showing complete miscibility in these systems [5].
Nonpolar solvents exhibit limited solubilizing power for 6-Methyl-5-oxothiomorpholine-3-carboxylic acid. Hexane and similar aliphatic hydrocarbons demonstrate minimal solubility due to the absence of complementary intermolecular interactions [3]. The compound's relatively high dipole moment, resulting from the carbonyl and carboxyl groups, prevents effective solvation in nonpolar media.
| Solvent System | Solubility Classification | Intermolecular Interactions |
|---|---|---|
| Water | Moderate | Hydrogen bonding, dipole-dipole |
| Methanol | High | Hydrogen bonding, dipole-dipole |
| Ethanol | High | Hydrogen bonding, dipole-dipole |
| Dimethyl sulfoxide | High | Dipole-dipole, hydrogen bonding |
| Hexane | Very Low | Weak van der Waals forces |
| Toluene | Low | π-π interactions (limited) |
Thermogravimetric analysis of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid reveals characteristic thermal degradation patterns typical of carboxylic acid-containing heterocycles. The compound exhibits initial thermal stability up to approximately 180°C, consistent with reported melting point data [6] [1].
The thermal degradation process occurs through multiple distinct stages. The primary decomposition pathway initiates around 200-250°C, involving decarboxylation of the carboxylic acid functional group [7]. This process releases carbon dioxide and generates a corresponding hydrocarbon fragment, similar to thermal behavior observed in related aromatic carboxylic acids [8].
Thermogravimetric analysis indicates that temperature plays a crucial role in accelerating degradation processes [9]. The thiomorpholine ring structure demonstrates enhanced thermal stability compared to morpholine analogs due to the presence of the sulfur atom, which provides additional electronic stabilization through its larger atomic radius and polarizability [10].
The degradation profile shows characteristic weight loss patterns:
| Temperature Range (°C) | Mass Loss (%) | Degradation Process |
|---|---|---|
| 180-250 | 25-30 | Decarboxylation |
| 250-350 | 40-45 | Ring fragmentation |
| 350-450 | 20-25 | Carbonization |
The thermal stability window for analytical applications extends to approximately 170°C, above which measurable degradation becomes apparent [11]. This temperature limitation must be considered when developing analytical methods requiring elevated temperatures.
The acid dissociation constant (pKa) of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid reflects the combined electronic effects of the thiomorpholine ring system and methyl substitution. The carboxylic acid group exhibits a pKa value in the range of 3.5-4.2, consistent with typical carboxylic acid functional groups [12] [13].
The presence of the thiomorpholine ring influences the pKa through inductive effects. The nitrogen and sulfur heteroatoms in the ring system provide electron-withdrawing character, stabilizing the carboxylate conjugate base and lowering the pKa relative to simple aliphatic carboxylic acids [12]. The methyl substituent at position 6 introduces minimal electron-donating effects, resulting in a slight increase in pKa compared to the unsubstituted analog.
pH-dependent stability studies reveal optimal stability in neutral to slightly alkaline conditions (pH 7-8). Under acidic conditions (pH < 3), the compound exists predominantly in its protonated form, exhibiting enhanced stability toward hydrolytic degradation [5]. The carboxylic acid remains largely undissociated at low pH values, reducing susceptibility to nucleophilic attack.
At physiological pH (7.4), the compound exists as an equilibrium mixture of the protonated acid and carboxylate anion, with the carboxylate form predominating based on Henderson-Hasselbalch calculations [13]. This pH-dependent speciation affects both solubility and stability characteristics.
| pH Range | Predominant Form | Stability Classification |
|---|---|---|
| < 2.0 | Protonated acid | High stability |
| 2.0-5.0 | Mixed equilibrium | Moderate stability |
| 5.0-9.0 | Carboxylate anion | Optimal stability |
| > 9.0 | Carboxylate anion | Decreased stability |
Alkaline conditions (pH > 9) may promote degradation through enhanced nucleophilicity and potential ring-opening reactions. The thiomorpholine ring demonstrates susceptibility to base-catalyzed hydrolysis under strongly alkaline conditions [5].
The Fourier Transform Infrared spectrum of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid displays characteristic absorption bands corresponding to its functional groups. The carboxylic acid group produces distinctive absorptions including a broad O-H stretch spanning 3500-2500 cm⁻¹ and a sharp C=O stretch at approximately 1725 cm⁻¹ [14].
The thiomorpholine ring system contributes specific vibrational modes, with C-S stretching vibrations appearing in the 600-700 cm⁻¹ region and C-N stretching modes observed around 1200-1300 cm⁻¹. The presence of the additional carbonyl group at position 5 generates a characteristic absorption at 1660-1680 cm⁻¹, distinct from the carboxylic acid carbonyl [14].
Key infrared absorption bands:
¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 6-Methyl-5-oxothiomorpholine-3-carboxylic acid. The carboxylic acid proton resonates in the highly deshielded region between 9-12 ppm, characteristic of carboxylic acid hydrogen atoms [15]. This signal may exchange with deuterium in deuterated solvents, confirming its acidic nature.
The methyl group at position 6 appears as a singlet around 2.0-2.5 ppm, while the thiomorpholine ring protons generate complex multipets in the 2.5-4.0 ppm region. The proton at position 3 (bearing the carboxylic acid group) resonates around 4.5-5.0 ppm due to deshielding effects from the adjacent carbonyl and carboxyl groups [16].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonances at characteristic chemical shifts. The carboxylic acid carbonyl carbon appears in the 170-180 ppm region, while the amide carbonyl carbon resonates around 160-170 ppm [15]. The thiomorpholine ring carbons appear in the 20-60 ppm range, with the methyl carbon typically observed around 15-25 ppm.
Ultraviolet-Visible spectroscopy of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid reveals characteristic absorption maxima corresponding to electronic transitions within the molecule. The carbonyl groups contribute to n→π* transitions typically observed in the 280-320 nm region [17].
The thiomorpholine ring system, containing both nitrogen and sulfur heteroatoms, generates additional electronic transitions in the 250-280 nm range. The compound exhibits moderate UV absorption with extinction coefficients typical of heterocyclic carboxylic acids [18].
The pH-dependent nature of the compound affects its UV-Visible spectrum, with spectral shifts observed upon protonation/deprotonation of the carboxylic acid group. These changes provide a spectroscopic method for monitoring pH-dependent equilibria [5].
| Wavelength Range (nm) | Assignment | Extinction Coefficient |
|---|---|---|
| 280-320 | n→π* (C=O) | Moderate |
| 250-280 | π→π* (ring) | Low to moderate |
| 220-250 | π→π* (extended) | High |
High-Performance Liquid Chromatography serves as the primary analytical method for purity assessment of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid. The technique provides high sensitivity and quantitative accuracy for detecting trace impurities [19] [20].
The compound exhibits favorable chromatographic behavior on reversed-phase columns, with retention times dependent on mobile phase composition and pH. Under typical analytical conditions using C18 columns with acetonitrile-water mobile phases, the compound demonstrates good peak symmetry and resolution [21].
Method development considerations include pH optimization of the mobile phase to ensure consistent ionization state and peak shape. The addition of buffer systems maintains reproducible retention times and improves analytical precision [20]. Detection at 280 nm provides adequate sensitivity while avoiding interference from common impurities.
Typical chromatographic parameters:
Impurity profiling reveals common degradation products including decarboxylated analogs and ring-opened derivatives. The method demonstrates excellent specificity for distinguishing the target compound from potential impurities [19].
Gas Chromatography-Mass Spectrometry analysis of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid requires derivatization due to the compound's limited volatility and polar character. Methylation of the carboxylic acid group using diazomethane or similar reagents produces volatile derivatives suitable for gas chromatographic analysis [22] [23].
The derivatized compound exhibits characteristic fragmentation patterns in the mass spectrometer, including loss of the carboxyl group and ring fragmentation. The molecular ion peak appears at the expected m/z value, with base peaks corresponding to stable fragment ions [23].
| Analysis Parameter | HPLC | GC-MS |
|---|---|---|
| Sample preparation | Minimal | Derivatization required |
| Sensitivity | High | Very high |
| Separation efficiency | Excellent | Excellent |
| Identification power | Moderate | Superior |
| Quantification precision | Excellent | Good |